Enhanced sp³ Character vs. Aromatic Analog
The target compound, 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde (C₇H₉N₃O), contains a saturated tetrahydropyridine ring that results in a fraction of sp³-hybridized carbons (Fsp³) of 0.57 (4 out of 7 carbon atoms are sp³). In contrast, the fully aromatic analog [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde (C₇H₅N₃O, CAS 1268521-09-0) has an Fsp³ of 0.00 (all 7 carbons are sp²-hybridized) . A higher Fsp³ has been correlated with improved clinical success rates, reduced off-target promiscuity, and enhanced aqueous solubility in drug discovery programs [1].
Δ +0.57
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.57 (C₇H₉N₃O; 4 sp³ carbons of 7 total). Molecular weight = 151.17 g·mol⁻¹. |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde (CAS 1268521-09-0): Fsp³ = 0.00 (all 7 carbons sp²). Molecular weight = 147.13 g·mol⁻¹. |
| Quantified Difference | ΔFsp³ = +0.57 (absolute). The target compound is 4 Da heavier due to the addition of 4 hydrogen atoms across the pyridine ring. |
| Conditions | Calculated from molecular formulae and chemical structures; Fsp³ derived from carbon hybridization states. |
Why This Matters
Higher Fsp³ is a validated descriptor for lead-likeness; compounds with Fsp³ ≥ 0.45 are significantly more likely to progress beyond lead optimization, making this saturated scaffold a strategically superior starting point for drug discovery programs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from flatland: increasing saturation as an approach to improving clinical success. J. Med. Chem. 2009, 52, 6752–6756. View Source
